molecular formula C27H20N2O7 B11566856 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

Cat. No.: B11566856
M. Wt: 484.5 g/mol
InChI Key: ABWNNTKAFRKNJX-UHFFFAOYSA-N
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Description

2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a chromeno-pyrrol ring system, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole moiety, the construction of the chromeno-pyrrol ring system, and the attachment of the phenoxyacetamide group. Common synthetic methods may involve:

    Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Construction of Chromeno-Pyrrol Ring System: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Attachment of Phenoxyacetamide Group: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, antimicrobial agent, or in the treatment of other diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: A compound with a similar benzodioxole moiety.

    Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: Another compound with a benzodioxole group and a pyrrolidine ring.

Uniqueness

2-{4-[2-(1,3-Benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is unique due to its combination of structural features, including the benzodioxole moiety, chromeno-pyrrol ring system, and phenoxyacetamide group

Properties

Molecular Formula

C27H20N2O7

Molecular Weight

484.5 g/mol

IUPAC Name

2-[4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C27H20N2O7/c28-22(30)13-33-17-8-6-16(7-9-17)24-23-25(31)18-3-1-2-4-19(18)36-26(23)27(32)29(24)12-15-5-10-20-21(11-15)35-14-34-20/h1-11,24H,12-14H2,(H2,28,30)

InChI Key

ABWNNTKAFRKNJX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)OCC(=O)N

Origin of Product

United States

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